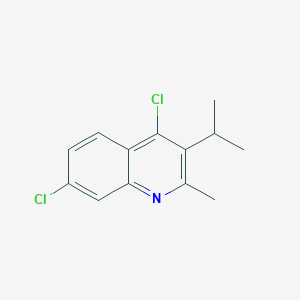
4,7-Dichloro-3-isopropyl-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-3-isopropyl-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C13H13Cl2N. This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions, an isopropyl group at the 3 position, and a methyl group at the 2 position on the quinoline ring. It is primarily used in pharmaceutical research and development due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-3-isopropyl-2-methylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoline ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dichloro-3-isopropyl-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include substituted quinolines with various functional groups replacing the chlorine atoms.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-3-isopropyl-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloroquinoline: Lacks the isopropyl and methyl groups, making it less hydrophobic.
3-Isopropyl-2-methylquinoline: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
4-Chloro-3-isopropyl-2-methylquinoline: Contains only one chlorine atom, affecting its chemical properties and reactivity
Uniqueness: 4,7-Dichloro-3-isopropyl-2-methylquinoline is unique due to the presence of both chlorine atoms and alkyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in pharmaceutical research .
Eigenschaften
Molekularformel |
C13H13Cl2N |
|---|---|
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
4,7-dichloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-6-9(14)4-5-10(11)13(12)15/h4-7H,1-3H3 |
InChI-Schlüssel |
MWUFFWHUWWGUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C=CC(=CC2=N1)Cl)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
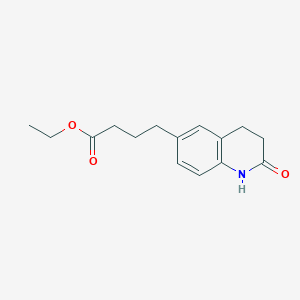





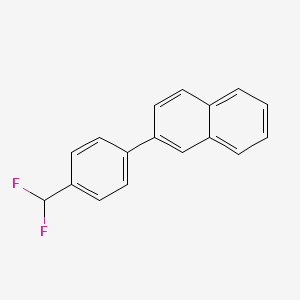
![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)
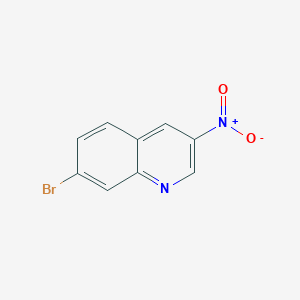
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
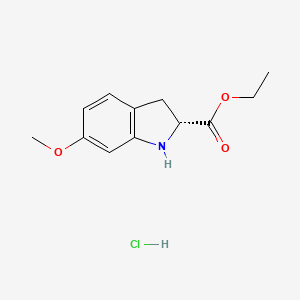
![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
